N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide
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Overview
Description
N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones These compounds are known for their versatile applications in various fields, including medicinal chemistry, coordination chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE typically involves the condensation reaction between a substituted hydrazine and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions. The reaction conditions may vary depending on the specific substituents on the hydrazine and the aldehyde or ketone used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high yield and purity of the final product. Industrial production may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the hydrazone linkage may produce the corresponding amine derivatives .
Scientific Research Applications
N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-(4-METHOXYPHENYL)-N-({N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE
Uniqueness
N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is unique due to the presence of the furan ring and the specific hydrazone linkageThe furan ring imparts aromaticity and reactivity, while the hydrazone linkage allows for the formation of stable coordination complexes with metal ions .
This article provides a comprehensive overview of N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[4-[[(E)-furan-2-ylmethylideneamino]carbamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C20H17N3O3/c1-14-5-2-3-7-18(14)20(25)22-16-10-8-15(9-11-16)19(24)23-21-13-17-6-4-12-26-17/h2-13H,1H3,(H,22,25)(H,23,24)/b21-13+ |
InChI Key |
UVICUSHPNVBADC-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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